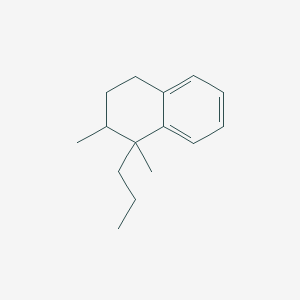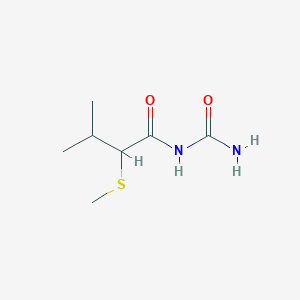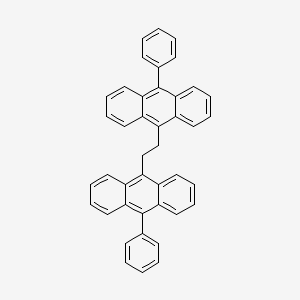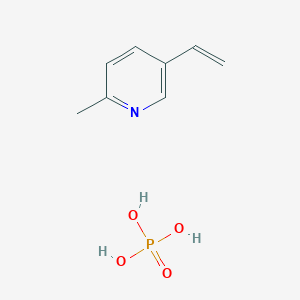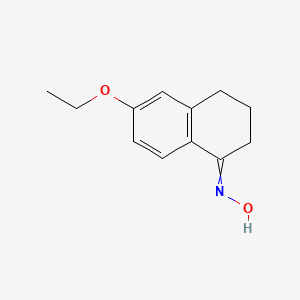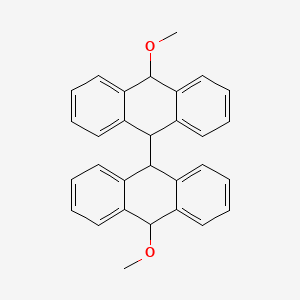
10,10'-Dimethoxy-9,9',10,10'-tetrahydro-9,9'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is a chemical compound with the molecular formula C30H26O2 It is a derivative of bianthracene, featuring methoxy groups at the 10 and 10’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene typically involves the reaction of appropriate anthracene derivatives with methoxy reagents under controlled conditions. One common method is the reduction of 10,10’-dimethoxy-9,9’-bianthracene using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene.
化学反応の分析
Types of Reactions
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully hydrogenated bianthracene derivatives, and various substituted bianthracene compounds.
科学的研究の応用
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene exerts its effects involves interactions with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
9,10-Dimethoxyanthracene: Similar in structure but lacks the tetrahydro and bianthracene features.
4,4’-Dimethoxy-9,9’,10,10’-tetrahydro-1,1’-biphenanthrene: Another derivative with different substitution patterns.
Dimethoxymethane: A simpler compound with methoxy groups but different core structure.
Uniqueness
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is unique due to its specific substitution pattern and the presence of both methoxy and tetrahydro groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
65975-37-3 |
|---|---|
分子式 |
C30H26O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
9-methoxy-10-(10-methoxy-9,10-dihydroanthracen-9-yl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C30H26O2/c1-31-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(32-2)26-18-10-6-14-22(26)28/h3-18,27-30H,1-2H3 |
InChIキー |
LSZORBMXWSMWON-UHFFFAOYSA-N |
正規SMILES |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)C4C5=CC=CC=C5C(C6=CC=CC=C46)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


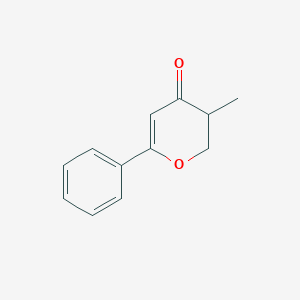

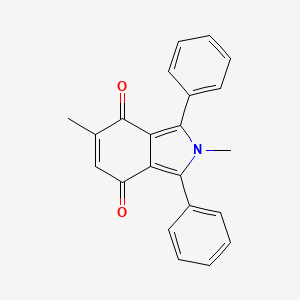
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
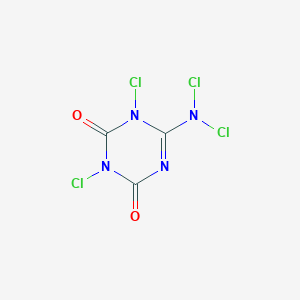

![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
